molecular formula C48H92O6 B1436225 Glyceryl tri(pentadecanoate-D29) CAS No. 352431-43-7

Glyceryl tri(pentadecanoate-D29)

Cat. No. B1436225
CAS RN: 352431-43-7
M. Wt: 852.8 g/mol
InChI Key: CLJLWABDLPQTHL-LSVDMRBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glyceryl tri(pentadecanoate-D29) is a chemical compound with the molecular formula C48H92O6 . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of Glyceryl tri(pentadecanoate-D29) involves the use of D31-palmitate and glyceryl-tri-pentadecanoate-D29 . The process is part of a cell-based assay of MGAT2-driven diacylglycerol synthesis .


Molecular Structure Analysis

The molecular structure of Glyceryl tri(pentadecanoate-D29) is complex due to its large number of atoms . Its molecular weight is 852.8 g/mol .

Scientific Research Applications

1. Potential as a Hepatic Imaging Agent

Glyceryl tri(pentadecanoate-D29), as a triglyceride analog, has been explored for its potential as a hepatic imaging agent. A study found that glycerol-2-palmitoyl-1,3-di-15-(p-iodophenyl)pentadecanoate (DPPG), a similar triglyceride, showed promising results as a functional liver scintigraphic agent, with varying uptake and clearance correlating with hepatic lipase activity in different groups such as normal, diabetic, and tumor-bearing rats (Schwendner et al., 1992).

2. Crystalline Structure Analysis

Research into the crystal structures of mono-acid β-triacylglycerols, including compounds similar to glyceryl tri(pentadecanoate-D29), has been conducted. These studies provide insights into the structural properties of these compounds, with findings on their crystallization in specific space groups and conformation details, which are crucial for understanding their physical and chemical behavior (Helmholdt et al., 2002).

3. Role in Energy Metabolism in Hair Follicles

The glyceride of pentadecanoic acid, a component of glyceryl tri(pentadecanoate-D29), has been investigated for its effects on energy metabolism in hair follicles. Research showed that its application resulted in increased ATP levels in rabbit hair follicles, indicating a potential role in promoting hair growth and energy supply (Adachi et al., 1993).

4. Cardiac Metabolic Activity Analysis

The metabolic fate of compounds structurally related to glyceryl tri(pentadecanoate-D29) in cardiac tissue has been a subject of study. For example, omega-(p-iodo-phenyl)-pentadecanoic acid (I-PPA) used in cardiac metabolic activity and imaging studies revealed key insights into the distribution and metabolism of such compounds in heart tissues (Schmitz et al., 1984).

5. Chemical Modifications and Biomedical Applications

Research on chemical modifications of similar glycerides has led to the development of new bioactive compounds with potential medical applications. This includes the synthesis of derivatives and their use in various pharmacological and therapeutic contexts, such as immunomodulation and treatment of specific diseases (Baltina, 2003).

6. Biochemistry and Biotechnology of Triacylglycerol Synthesis

Understanding the biochemistry and biotechnological aspects of triacylglycerol synthesis, in which glyceryl tri(pentadecanoate-D29) is involved, is crucial. Research in this area focuses on enzymes like acyl-CoA:diacylglycerol acyltransferase, which plays a key role in the final steps of triacylglycerol synthesis, influencing various physiological processes and potential applications in fields like obesity therapeutics and oilseed engineering (Liu et al., 2012).

Safety and Hazards

Glyceryl tri(pentadecanoate-D29) is classified as non-hazardous for transport . It is recommended to be stored at room temperature and is stable under recommended conditions .

properties

IUPAC Name

2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-nonacosadeuteriopentadecanoyloxy)propyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-nonacosadeuteriopentadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-46(49)52-43-45(54-48(51)42-39-36-33-30-27-24-21-18-15-12-9-6-3)44-53-47(50)41-38-35-32-29-26-23-20-17-14-11-8-5-2/h45H,4-44H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2,35D2,36D2,37D2,38D2,39D2,40D2,41D2,42D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJLWABDLPQTHL-LSVDMRBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC(COC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H92O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

852.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glyceryl tri(pentadecanoate-D29)

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